molecular formula C10H14O3 B13519872 methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers

methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers

Cat. No.: B13519872
M. Wt: 182.22 g/mol
InChI Key: LAZJMFOMANJSIQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-octahydropentalene-1-carboxylate, mixture of diastereomers, is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by its unique structure, which includes an oxo group and a carboxylate ester group attached to an octahydropentalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the octahydropentalene ring system. Subsequent oxidation and esterification steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-octahydropentalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-oxo-octahydropentalene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxo and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-octahydropentalene-1-carboxylate, mixture of diastereomers, is unique due to its specific combination of an oxo group, a carboxylate ester group, and an octahydropentalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pentalene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)9-7-4-2-3-6(7)5-8(9)11/h6-7,9H,2-5H2,1H3

InChI Key

LAZJMFOMANJSIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCC2CC1=O

Origin of Product

United States

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